DHFR Selectivity: OAAG324 Achieves 9.0-Fold Selectivity for P. jirovecii DHFR over Human DHFR vs. Trimethoprim and Methotrexate Comparators
The pyrido[2,3-d]pyrimidine-2,4-diamine derivative OAAG324 (2,4-diamino-6-[(2′,5′-dichloro anilino)methyl]pyrido[2,3-d]pyrimidine) demonstrates a 9.0-fold selectivity for Pneumocystis jirovecii DHFR (pjDHFR, Ki 2.7 nM) over human DHFR (hDHFR, Ki 24.4 nM) [1]. In the same study, trimethoprim (TMP) showed considerably weaker potency against pjDHFR (Ki 51.1 nM) with a selectivity window of only 3.5-fold over hDHFR [1]. Methotrexate (MTX), the classical antifolate comparator, exhibited a Ki of 1.3 nM for pjDHFR but only 1.5-fold selectivity over hDHFR [1]. This demonstrates that 6-substitution with a dichloroanilino-methyl group on the pyrido[2,3-d]pyrimidine-2,4-diamine core yields a pathogen-selectivity advantage not achievable with the clinically used antifolates TMP or MTX.
| Evidence Dimension | Selectivity Ratio (Ki hDHFR / Ki pjDHFR) against Pneumocystis jirovecii vs. human DHFR |
|---|---|
| Target Compound Data | OAAG324: Ki pjDHFR = 2.7 nM; Ki hDHFR = 24.4 nM; Selectivity = 9.0-fold |
| Comparator Or Baseline | Trimethoprim (TMP): Ki pjDHFR = 51.1 nM, Ki hDHFR = 177.6 nM, Selectivity = 3.5-fold. Methotrexate (MTX): Ki pjDHFR = 1.3 nM, Ki hDHFR = 1.9 nM, Selectivity = 1.5-fold |
| Quantified Difference | OAAG324 selectivity (9.0-fold) is 2.6× higher than TMP (3.5-fold) and 6.0× higher than MTX (1.5-fold). OAAG324 potency against pjDHFR (2.7 nM) is 18.9× more potent than TMP (51.1 nM). |
| Conditions | Recombinant pjDHFR, pcDHFR, and hDHFR enzymes; kinetic assay measuring Ki values via inhibition of DHFR activity; data reported in Cody et al., Antimicrob. Agents Chemother. 2013. |
Why This Matters
Procurement of OAAG324 or its synthetic precursors enables development of anti-Pneumocystis agents with a wider therapeutic index than TMP/SMX, reducing host toxicity risk.
- [1] Cody, V., Pace, J., Queener, S.F., Adair, O.O., Gangjee, A. Kinetic and structural analysis for potent antifolate inhibition of Pneumocystis jirovecii, Pneumocystis carinii, and human dihydrofolate reductases and their active-site variants. Antimicrob. Agents Chemother. 57:2669-2677, 2013. View Source
